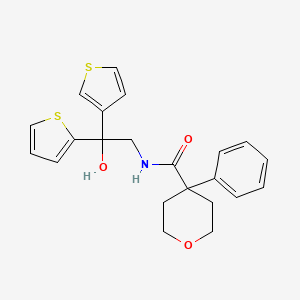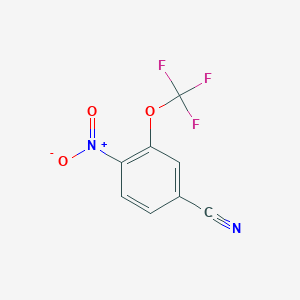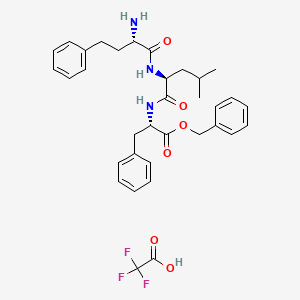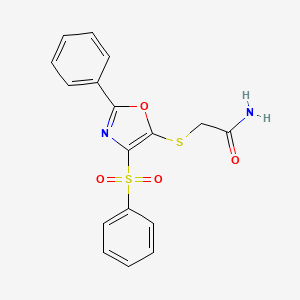![molecular formula C14H12F3NO B3009793 3-[2-(Difluoromethoxy)-3-fluorophenyl]-5-methylaniline CAS No. 2580240-01-1](/img/structure/B3009793.png)
3-[2-(Difluoromethoxy)-3-fluorophenyl]-5-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(Difluoromethoxy)-3-fluorophenyl]-5-methylaniline is an organic compound that features a difluoromethoxy group, a fluorophenyl group, and a methylaniline group
Preparation Methods
The synthesis of 3-[2-(Difluoromethoxy)-3-fluorophenyl]-5-methylaniline typically involves multiple steps. One common method involves the difluoromethylation of a precursor compound. This process can be achieved through various routes, including metal-mediated stepwise difluoromethylation reactions . The reaction conditions often involve the use of difluoromethylation reagents and catalysts to facilitate the formation of the desired product.
Chemical Reactions Analysis
3-[2-(Difluoromethoxy)-3-fluorophenyl]-5-methylaniline undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed using suitable reducing agents to yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups.
Scientific Research Applications
3-[2-(Difluoromethoxy)-3-fluorophenyl]-5-methylaniline has several scientific research applications:
Biology: The compound’s unique properties make it a valuable tool in biological research, especially in studies involving fluorinated compounds.
Mechanism of Action
The mechanism of action of 3-[2-(Difluoromethoxy)-3-fluorophenyl]-5-methylaniline involves its interaction with molecular targets and pathways. The difluoromethoxy and fluorophenyl groups play a crucial role in its reactivity and binding affinity. These groups can form hydrogen bonds and other interactions with target molecules, influencing the compound’s biological activity .
Comparison with Similar Compounds
3-[2-(Difluoromethoxy)-3-fluorophenyl]-5-methylaniline can be compared with other similar compounds, such as:
Difluoromethoxylated Ketones: These compounds also contain difluoromethoxy groups and are used in the synthesis of nitrogen-containing heterocycles.
Trifluoromethylated Compounds: These compounds have similar fluorinated groups but differ in their chemical properties and applications.
Properties
IUPAC Name |
3-[2-(difluoromethoxy)-3-fluorophenyl]-5-methylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO/c1-8-5-9(7-10(18)6-8)11-3-2-4-12(15)13(11)19-14(16)17/h2-7,14H,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPDHPFSVCRXSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N)C2=C(C(=CC=C2)F)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(4-Methoxy-4-methylpentan-2-ylidene)hydrazin-1-yl]-2,6-dimethylpyrimidine](/img/structure/B3009713.png)


![1-[2-(Difluoromethoxy)benzoyl]piperazine](/img/structure/B3009718.png)
![6,6-Difluorospiro[2.5]octan-1-amine hydrochloride](/img/structure/B3009719.png)
![N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-methoxybenzamide](/img/structure/B3009721.png)
![2-(benzylthio)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B3009722.png)
![N-(4-bromophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B3009723.png)
![4-acetyl-N-(7-prop-2-enyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide](/img/structure/B3009725.png)
![2-(6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octan-7-yl)acetic acid](/img/structure/B3009727.png)

![1,10-Bis[2-[(4-methylphenyl)sulfonyl]hydrazide]-decanedioic acid](/img/structure/B3009733.png)
